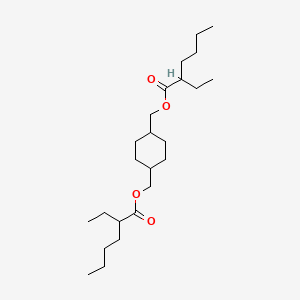
ジグリコール酸無水物
概要
説明
1,4-Dioxane-2,6-dione, also known as Diglycolic anhydride, is a chemical compound with the formula C4H4O4 . It has a molecular weight of 116.0722 . Other names for this compound include Acetic acid, oxydi-, cyclic anhydride; p-Dioxane-2,6-dione; Acetic acid, 2,2’-oxybis-, cyclic anhydride; Diglycolic acid anhydride; Oxydiacetic anhydride .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxane-2,6-dione can be represented by the InChI string: InChI=1S/C4H4O4/c5-3-1-7-2-4(6)8-3/h1-2H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
1,4-Dioxane-2,6-dione is a moisture-sensitive compound . It has a boiling point of 240-241 °C and a melting point of 92-93 °C . The enthalpies of sublimation and vaporization of the compound were obtained using the transpiration method .科学的研究の応用
プロテオミクス研究
ジグリコール酸無水物は、プロテオミクス研究において、特定の生化学的化合物の調製に使用されます。 それはジエチルアミンと反応して、N、N-ジエチルジグリコール酸アミドを形成し、これはタンパク質の構造と機能の研究において重要です .
ランタノイドの溶媒抽出試薬
放射化学と核化学の分野では、ジグリコール酸無水物の誘導体である非対称ジグリコラミド(UDGA)配位子が合成され、溶媒抽出試薬として使用されています。 それらは、硝酸媒体からのランタノイドイオンの分離に特に効果的であり、これは核廃棄物管理および使用済み核燃料の再処理にとって重要です .
新規ジグリコラミドの合成
ジグリコール酸無水物を用いたジグリコラミドの新規合成方法が開発されました。 これらの化合物は、廃棄物管理や放射性医薬品の高純度放射性核種の製造など、さまざまな核化学用途における抽出剤として重要です .
PVC軟化剤
ジグリコール酸無水物の誘導体は、ポリ塩化ビニル(PVC)の軟化剤として使用され、従来のフタル酸系軟化剤の代替品を提供します。 この用途は、より環境に優しい可塑剤の製造において重要です .
スケール除去
ジグリコール酸無水物の溶液は、スケール堆積物の除去に効果的です。 この用途は、熱交換器、蒸気ボイラーなどのシステムの効率を維持し、石油およびガス産業で特に役立ちます .
HPLC法開発
分析化学では、ジグリコール酸無水物は、高速液体クロマトグラフィー(HPLC)法の開発に使用されます。 それは、特定のカラムで分析されてその濃度と純度が決定され、これはさまざまな業界における品質管理に不可欠です .
有機合成中間体
この化合物は、有機合成プロセスの中間体として役立ちます。 それは、さまざまな有機化合物の合成における重要な反応である、クネーフェナーゲル縮合の促進に関与しています .
ポリマー合成
ジグリコール酸無水物は、ポリラクチドとポリカーボネートの単位を組み合わせた、マルチブロックコポリマーの合成に使用されます。 この用途は、特定の機械的および化学的特性を持つ新素材の開発において重要です .
Safety and Hazards
作用機序
Target of Action
Diglycolic anhydride, also known as 1,4-Dioxane-2,6-dione, primarily targets lanthanide (Ln) ions . It is used as a solvent extraction reagent for the partitioning of these ions from nitrate media . The compound forms complexes with these ions, particularly trivalent neodymium and europium .
Mode of Action
Diglycolic anhydride interacts with its targets by forming complexes. The compound binds to metal cations in a tridentate configuration through two amidic carbonyl oxygen atoms and a bridging etheric oxygen atom . This interaction results in the formation of 1:3 Nd(III)/Diglycolic anhydride complexes .
Biochemical Pathways
The primary biochemical pathway affected by Diglycolic anhydride involves the extraction and partitioning of lanthanide ions. The compound’s interaction with these ions affects their distribution and concentration in the system . The compound’s action can lead to changes in the equilibrium of these ions, impacting various biochemical processes.
Pharmacokinetics
It is known that the compound is readily water-soluble . It is also known to have a melting point of 92-93 °C and a boiling point of 240-241 °C . These properties may influence the compound’s bioavailability and its interaction with its targets.
Result of Action
The primary result of Diglycolic anhydride’s action is the formation of complexes with lanthanide ions. This leads to changes in the distribution and concentration of these ions . In the context of nuclear waste management, this can aid in the separation and removal of these ions .
Action Environment
Environmental factors can influence the action of Diglycolic anhydride. For instance, the compound’s extraction and loading capabilities towards Nd(III) were studied in a solution of 40/60 (v/v)% n-octanol/kerosene . The compound’s action can also be influenced by the pH of the environment, as its interaction with its targets involves the formation of complexes that can be sensitive to changes in pH .
生化学分析
Biochemical Properties
Diglycolic anhydride has been used in the synthesis of unsymmetrical diglycolamide (UDGA) ligands, which are evaluated as solvent extraction reagents for the partitioning of lanthanide ions from nitrate media . The partitioning of europium between aqueous phases of varying nitric acid concentrations and a UDGA organic phase has been characterized radiometrically .
Cellular Effects
It is known that its main nephrotoxic by-product, diglycolic acid (DGA), causes proximal tubular necrosis, leading to acute kidney injury .
Molecular Mechanism
It is known that DGA, a metabolite of Diglycolic anhydride, is responsible for the renal toxicity associated with Diglycolic anhydride exposure . DGA is believed to cause kidney injury through its accumulation in proximal tubular cells, leading to cellular dysfunction .
Temporal Effects in Laboratory Settings
It has been suggested that the rate of hydrolysis of anhydrides like Diglycolic anhydride can be used to control the rate of gel formation, affecting the mechanical properties of the resulting gels .
Metabolic Pathways
Diglycolic anhydride is a product of diethylene glycol metabolism. Its main nephrotoxic by-product, DGA, is formed from 2-hydroxyethoxyacetic acid (HEAA), another metabolite of diethylene glycol .
Transport and Distribution
It is known that DGA, a metabolite of Diglycolic anhydride, undergoes glomerular filtration and is transported to proximal tubular cells .
Subcellular Localization
Given its role in the metabolism of diethylene glycol and its association with renal toxicity, it is likely that it interacts with cellular components involved in these processes .
特性
IUPAC Name |
1,4-dioxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3-1-7-2-4(6)8-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYNUZCGMLCXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196305 | |
| Record name | 1,4-Dioxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4480-83-5 | |
| Record name | Diglycolic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4480-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diglycolic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004480835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGLYCOLIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKE2JJ6VPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















